molecular formula C13H20N2O B13618290 1-[(4-Methoxy-3-methylphenyl)methyl]piperazine CAS No. 523980-68-9

1-[(4-Methoxy-3-methylphenyl)methyl]piperazine

Cat. No.: B13618290
CAS No.: 523980-68-9
M. Wt: 220.31 g/mol
InChI Key: ZUSQOSIPPUHKLS-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-3-methylphenyl)methyl]piperazine is a piperazine-based chemical building block of significant interest in medicinal chemistry and pharmacological research. Piperazine derivatives are extensively utilized in the discovery and development of novel bioactive molecules due to their versatile molecular recognition properties. This compound, which features a 4-methoxy-3-methylbenzyl group attached to the piperazine nitrogen, is particularly valued as a key synthetic intermediate or precursor. Its structure suggests potential application in the exploration of ligands for central nervous system (CNS) targets, where similar aryl-methyl-piperazine scaffolds are commonly investigated. Researchers employ this family of compounds in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. The presence of the methoxy and methyl substituents on the phenyl ring allows for fine-tuning of the compound's electronic properties and lipophilicity, which are critical parameters in optimizing drug-like characteristics. As with all such specialized reagents, this compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material according to their institution's safe laboratory practices.

Properties

CAS No.

523980-68-9

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-[(4-methoxy-3-methylphenyl)methyl]piperazine

InChI

InChI=1S/C13H20N2O/c1-11-9-12(3-4-13(11)16-2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3

InChI Key

ZUSQOSIPPUHKLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCNCC2)OC

Origin of Product

United States

Preparation Methods

General Synthetic Route

The typical synthetic approach involves:

  • Starting material: 4-Methoxy-3-methylbenzyl halide or an activated derivative (e.g., benzyl chloride or benzyl bromide).
  • Nucleophile: Piperazine.
  • Solvent: Commonly used solvents include tetrahydrofuran (THF), dichloromethane, or acetonitrile.
  • Base: Often an inorganic or organic base is employed as a scavenger to neutralize acids formed during the reaction.
  • Temperature: Reactions are typically conducted between 3°C and the boiling point of the solvent, with optimal yields often achieved at 50–100°C.
  • Reaction time: Ranges from 5 to 48 hours, commonly 10–24 hours.

This method is supported by patent WO1996021648A1, which describes the preparation of piperazine derivatives under similar conditions, achieving yields up to 87% for related compounds.

Detailed Reaction Conditions and Mechanism

Parameter Details
Starting compound 4-Methoxy-3-methylbenzyl halide (chloride or bromide)
Nucleophile Piperazine
Solvent Tetrahydrofuran, dichloromethane, or acetonitrile
Base (scavenger) Triethylamine, inorganic bases (e.g., potassium carbonate)
Temperature 50–100°C preferred; reaction may start at 3°C
Reaction time 10–24 hours typical
Equivalents of reagents Piperazine in slight excess; 1–1.5 equivalents of halide or activated intermediate
Yield 70–87% depending on conditions and purity of reagents

The reaction proceeds via nucleophilic substitution where the lone pair on the nitrogen of piperazine attacks the benzylic carbon bearing the leaving group (halide), forming the desired piperazine-substituted product.

Alternative Synthetic Approaches

While direct substitution is the most common, other methods involve multi-step sequences such as:

These alternative methods are more frequently applied in the synthesis of structurally related or more complex piperazine derivatives rather than the direct target compound.

Research Findings and Characterization

Yield and Purity

  • Yields reported for related piperazine derivatives prepared via nucleophilic substitution are generally high, ranging from 70% to 87%.
  • Purification is typically achieved by standard organic workup and chromatographic techniques.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR are used to confirm the structure, showing characteristic signals for the methoxy group, methyl substituent on the aromatic ring, benzylic methylene, and piperazine ring protons.
  • Mass Spectrometry (MS): High-resolution mass spectrometry confirms molecular weight.
  • X-ray Crystallography: For related piperazine derivatives, single-crystal X-ray diffraction has been used to confirm molecular geometry and substitution patterns.

Example Data Table for Characterization

Technique Observed Data (Example) Interpretation
^1H NMR (CDCl3) δ 3.7 (s, OCH3), 2.3 (s, Ar-CH3), 3.5–3.8 (m, piperazine CH2) Confirms methoxy, methyl, and piperazine protons
^13C NMR (CDCl3) δ ~55 (OCH3), 20 (Ar-CH3), 50–60 (piperazine carbons) Consistent with expected carbons
HRMS m/z = 220.31 (M+H)+ Matches molecular formula C13H20N2O
Melting Point Typically 60–80°C (depending on purity) Physical property for identification

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Notes
Direct nucleophilic substitution 4-Methoxy-3-methylbenzyl chloride/bromide Piperazine, THF/DCM, base, 50–100°C, 10–24 h 70–87 Most common, straightforward synthesis
Acid chloride coupling 4-Methoxy-3-methylbenzoic acid → acid chloride Piperazine, base, organic solvent, RT to 80°C ~74 Requires acid chloride intermediate
Coupling with activated esters Activated esters with coupling agents (BOP, EDC) Piperazine, base, THF or DCM, RT Variable Used in complex analog synthesis

Chemical Reactions Analysis

1-[(4-Methoxy-3-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Methoxy-3-methylphenyl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Methoxy-3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Piperazine derivatives are broadly categorized into benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., mCPP, TFMPP) based on their substitution patterns . The target compound’s 4-methoxy-3-methylbenzyl group introduces steric and electronic effects that influence receptor binding and metabolic stability.

Key Structural Comparisons:
Compound Name Substituents Structural Class Notable Features
1-[(4-Methoxy-3-methylphenyl)methyl]piperazine 4-methoxy, 3-methyl (benzyl) Benzylpiperazine Enhanced lipophilicity and steric bulk
N-Benzylpiperazine (BZP) Unsubstituted benzyl Benzylpiperazine Baseline stimulant activity
1-(4-Fluorobenzyl)piperazine (pFBP) 4-fluoro (benzyl) Benzylpiperazine Increased metabolic resistance
1-(3-Chlorophenyl)piperazine (mCPP) 3-chloro (phenyl) Phenylpiperazine Serotonin receptor agonism
1-(2-Methoxyphenyl)piperazine 2-methoxy (phenyl) Phenylpiperazine Dopamine D2 receptor affinity

Substituent Impact :

  • Methoxy Groups : Methoxy substitutions (e.g., 2- or 4-position) enhance binding to serotonin receptors (e.g., 5-HT1A/1B) by participating in hydrogen bonding .
  • Methyl Groups : The 3-methyl group in the target compound may improve hydrophobic interactions in receptor pockets, as seen in tubulin modulators where methyl groups occupy binding pockets .
  • Halogenation : Fluorine or chlorine atoms (e.g., in pFBP or mCPP) increase metabolic stability and receptor selectivity .

Pharmacological Activity

Serotonin Receptor Interactions
  • Target Compound : The 4-methoxy group likely confers affinity for 5-HT1A/1B receptors, similar to 1-(2-methoxyphenyl)piperazine derivatives . However, the 3-methyl group may reduce potency compared to halogenated analogues like TFMPP, which show 65-fold selectivity for 5-HT1B receptors .
  • Variable Effects: Benzylpiperazines like BZP exhibit psychostimulant effects, while phenylpiperazines like mCPP are hallucinogenic . The target compound’s mixed substituents may result in dual activity or tissue-dependent effects, as observed with 1-(2-methoxyphenyl)piperazine’s variable sympathetic nerve discharge modulation .
Dopamine Receptor Affinity
  • Derivatives with methoxyphenyl groups, such as 1-(2-methoxyphenyl)-4-[(piperidin-4-yl)methyl]piperazine, show high dopamine D2 receptor binding (Ki < 100 nM) . The target compound’s methoxy group may similarly enhance D2 affinity, though steric hindrance from the 3-methyl group could reduce efficacy.
Physicochemical Properties
Property Target Compound BZP mCPP
Lipophilicity (LogP) ~2.5 (estimated) 2.1 2.3
pKa 8.1 (piperazine N) 8.2 8.0
Aqueous Solubility Moderate (enhanced by methoxy) Low Low

Notes:

  • The methoxy group increases water solubility compared to BZP but reduces it relative to hydroxylated derivatives like HEHPP .
  • Methyl groups improve membrane permeability, critical for central nervous system activity .

Biological Activity

1-[(4-Methoxy-3-methylphenyl)methyl]piperazine is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of a methoxy group and a methyl group on the phenyl ring. Its structural formula can be represented as follows:

C12H18N2O\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}

This compound is often used as a building block in organic synthesis and has been explored for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Key mechanisms include:

  • Receptor Binding : The compound can bind to specific receptors, modulating their activity. This interaction can influence neurotransmitter systems, particularly those related to anxiety and depression.
  • Enzyme Inhibition : It may inhibit certain enzymes, affecting biochemical pathways that are crucial for cellular functions.
  • Signal Transduction Modulation : By influencing signal transduction pathways, this compound can lead to changes in cellular responses, which may have therapeutic implications.

Antimicrobial Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Candida albicans3.125 - 100 mg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including:

  • Hepatocellular carcinoma (HUH-7)
  • Breast cancer (MCF-7)
  • Colorectal cancer (HCT-116)

The cytotoxicity was evaluated using the sulforhodamine B assay, revealing significant growth inhibition in treated cells .

Study on Anticancer Efficacy

In a recent study published in 2023, researchers synthesized several piperazine derivatives and assessed their anticancer properties. Among these, this compound demonstrated potent inhibitory effects on tumor cell proliferation, suggesting its potential as an antitumor agent .

Exploration of Antimicrobial Properties

Another study focused on the antimicrobial activity of piperazine derivatives against various pathogens. The results indicated that compounds similar to this compound showed promising results in inhibiting bacterial growth, thus supporting further exploration for therapeutic applications in infectious diseases .

Q & A

Q. What are the optimal synthetic protocols for 1-[(4-Methoxy-3-methylphenyl)methyl]piperazine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step alkylation and acylation reactions. A common route begins with the formation of the piperazine core, followed by the introduction of the 4-methoxy-3-methylbenzyl group via nucleophilic substitution. Key considerations include:

  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency due to their ability to stabilize intermediates .
  • Catalysts : Palladium-based catalysts (e.g., Pd/C) or bases like K₂CO₃ are critical for achieving high regioselectivity during benzylation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) is standard for isolating the compound >95% purity .

Q. How can structural confirmation of this compound be methodologically validated?

Combined spectroscopic and computational methods are essential:

  • NMR : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, piperazine CH₂ groups at δ 2.5–3.0 ppm) .
  • X-ray crystallography : Resolves stereochemistry and confirms the equatorial orientation of the benzyl group on the piperazine ring .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₂₀N₂O₂: calculated 260.1525, observed 260.1528) .

Q. What in vitro assays are recommended for preliminary pharmacological screening of this compound?

  • Receptor binding assays : Radioligand displacement studies (e.g., for serotonin 5-HT₁A or dopamine D₂ receptors) using transfected HEK293 cells .
  • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC₅₀ calculations via nonlinear regression .
  • Cytotoxicity : MTT assays on human hepatoma (HepG2) or neuroblastoma (SH-SY5Y) cell lines to assess safety margins .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic and target interaction profiles of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like σ receptors, focusing on hydrophobic interactions with the methoxy and methyl groups .
  • ADMET prediction : Tools like SwissADME estimate logP (~2.8), CNS permeability (Blood-Brain Barrier score: 0.65), and CYP450 inhibition risks (e.g., CYP2D6: moderate) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Dose-response reevaluation : Reproduce assays with standardized protocols (e.g., fixed incubation times, controlled ATP levels in kinase assays) .
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., demethylated or hydroxylated derivatives) that may contribute to observed effects .
  • Species-specific differences : Compare rodent vs. human liver microsomes to validate metabolic stability (e.g., intrinsic clearance < 15 µL/min/mg) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

  • Substituent variation : Replace the methoxy group with ethoxy or halogen atoms to modulate electron density and steric effects .
  • Piperazine ring modification : Introduce sp³-hybridized carbons (e.g., morpholine or thiomorpholine) to alter conformational flexibility .
  • Bioisosteric replacement : Swap the methyl group with trifluoromethyl to enhance metabolic stability without compromising binding .

Methodological Recommendations

  • Synthetic optimization : Use Design of Experiments (DoE) to statistically optimize reaction parameters (e.g., temperature, solvent ratio) .
  • Data validation : Cross-validate biological activity with orthogonal assays (e.g., functional cAMP assays alongside binding studies) .
  • Ethical compliance : Adhere to OECD guidelines for in vivo studies, particularly for neuropharmacological evaluations .

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